molecular formula C20H30O4 B1325761 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid CAS No. 898792-15-9

8-(4-Hexyloxyphenyl)-8-oxooctanoic acid

Cat. No.: B1325761
CAS No.: 898792-15-9
M. Wt: 334.4 g/mol
InChI Key: BHGLMAQDAQZSLD-UHFFFAOYSA-N
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Description

8-(4-Hexyloxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a hexyloxyphenyl group attached to an oxooctanoic acid chain

Scientific Research Applications

8-(4-Hexyloxyphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid typically involves the reaction of 4-hexyloxybenzaldehyde with octanoic acid under specific conditions. The process may include steps such as esterification, reduction, and oxidation to achieve the desired product. Common reagents used in these reactions include catalysts like palladium and solvents such as dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated derivatives.

Mechanism of Action

The mechanism by which 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 8-(4-Butoxyphenyl)-8-oxooctanoic acid
  • 8-(4-Methoxyphenyl)-8-oxooctanoic acid
  • 8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Uniqueness: 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid is unique due to the presence of the hexyloxy group, which imparts specific physical and chemical properties

Properties

IUPAC Name

8-(4-hexoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-9-16-24-18-14-12-17(13-15-18)19(21)10-7-5-6-8-11-20(22)23/h12-15H,2-11,16H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGLMAQDAQZSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645455
Record name 8-[4-(Hexyloxy)phenyl]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-15-9
Record name 4-(Hexyloxy)-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[4-(Hexyloxy)phenyl]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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